(+)-Tetrabenazine D6

Description

Historical Context of Deuterated Analogs in Pharmacological Research

The use of deuterated compounds in pharmacological research has a history dating back several decades. Deuterium (B1214612), a stable isotope of hydrogen, was discovered in 1931. nih.gov By the mid-20th century, researchers began to explore the effects of substituting hydrogen with deuterium in organic molecules. This substitution, known as deuteration, can lead to a phenomenon called the kinetic isotope effect, where the rate of chemical reactions involving the carbon-deuterium (C-D) bond is slower than that of the carbon-hydrogen (C-H) bond. This is because the C-D bond is stronger than the C-H bond.

In the 1970s, the first patents for deuterated molecules were granted in the United States, marking a significant step in the application of this technology in drug discovery and development. nih.gov Initially, deuterated compounds were primarily used as tracers in metabolic studies to understand the biotransformation of drugs. However, researchers soon recognized the potential of deuteration to intentionally modify the metabolic fate of a drug, a concept that has gained considerable traction in recent years.

Significance of Deuteration in Modulating Pharmacokinetic Profiles in Research Models

The primary significance of deuteration in pharmacological research lies in its ability to modulate the pharmacokinetic profile of a compound. Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by a living organism. By strategically replacing hydrogen atoms with deuterium at sites of metabolic activity, researchers can slow down the rate of metabolism.

This slowing of metabolism can lead to several observable effects in research models:

Increased Half-life: The time it takes for the concentration of a compound in the body to reduce by half can be extended.

Reduced Metabolic Clearance: The rate at which a compound is removed from the body can be decreased.

These modifications can be particularly useful in a research setting, allowing for more sustained exposure of a target receptor or enzyme to the compound of interest. This can aid in elucidating the pharmacological effects of the compound with greater clarity. For instance, studies comparing the pharmacokinetics of tetrabenazine (B1681281) and its deuterated analog, deutetrabenazine, have shown that deuteration leads to a longer half-life of the active metabolites. researchgate.net

Overview of (+)-Tetrabenazine D6 as a Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor for Research

This compound is a selective and reversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2). nih.gov VMAT2 is a protein responsible for transporting monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), from the cytoplasm of neurons into synaptic vesicles. This packaging process is crucial for the subsequent release of these neurotransmitters into the synapse, where they transmit signals to other neurons.

By inhibiting VMAT2, this compound effectively reduces the loading of monoamines into synaptic vesicles. This leads to a depletion of monoamine stores in the presynaptic terminal, resulting in decreased neurotransmission. This mechanism of action makes this compound a valuable research tool for studying the role of monoaminergic systems in various physiological and pathological processes in preclinical models. Research has shown that tetrabenazine binds with high affinity to VMAT2. nih.gov The (+)-isomer of tetrabenazine has been found to be the more active enantiomer in binding to VMAT2. elifesciences.org

Scope of Academic Inquiry into this compound

The academic inquiry into this compound and related deuterated compounds primarily focuses on several key areas of neuroscience and pharmacology research:

Probing VMAT2 Function: As a selective VMAT2 inhibitor, this compound is used to investigate the physiological and behavioral roles of this transporter. By observing the effects of VMAT2 inhibition in various experimental models, researchers can gain insights into the functions of monoaminergic signaling.

Modeling Neuropsychiatric and Neurodegenerative Disorders: Dysregulation of monoaminergic systems is implicated in a range of neurological and psychiatric conditions. In research settings, compounds like this compound can be used to create animal models that mimic the neurochemical deficits observed in these disorders, aiding in the study of disease mechanisms and the development of potential therapeutic strategies.

Investigating the Kinetic Isotope Effect: The comparison of the pharmacological and pharmacokinetic profiles of this compound with its non-deuterated counterpart, (+)-tetrabenazine, provides a clear in vivo example of the kinetic isotope effect. This allows researchers to study how deuteration at specific molecular positions can influence drug metabolism and disposition.

Development of Novel Research Tools: The synthesis and characterization of deuterated compounds like this compound contribute to the broader field of medicinal chemistry and the development of novel molecular probes for studying biological systems.

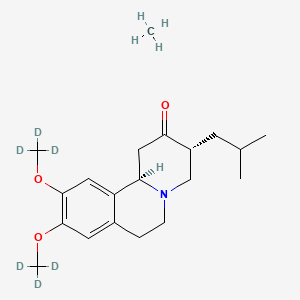

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H31NO3 |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methane |

InChI |

InChI=1S/C19H27NO3.CH4/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H4/t14-,16-;/m1./s1/i3D3,4D3; |

InChI Key |

ZSFAIFDKUXYVSN-HSGJOGOUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H].C |

Canonical SMILES |

C.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Investigations for Research Purposes

Synthetic Routes to (+)-Tetrabenazine D6

Asymmetric Synthesis Approaches to (+)-Tetrabenazine Precursors

The creation of the chiral framework of (+)-tetrabenazine is the foundational step in the synthesis. Asymmetric synthesis is the preferred method to produce enantiomerically enriched (+)-tetrabenazine, avoiding the need for chiral resolution of a racemic mixture. nih.gov

One notable strategy involves a palladium-catalyzed asymmetric malonate alkylation. nih.gov This method establishes the critical chiral center at an early stage of the synthesis. nih.gov The process begins with the activation of a dihydroisoquinoline intermediate to its corresponding iminium ion, which then undergoes the palladium-catalyzed reaction. nih.gov This initial stereocenter guides the diastereoselective formation of the remaining asymmetric centers in subsequent steps, leading to the (+)-tetrabenazine core in high enantiomeric excess (>97% ee). nih.gov

Table 1: Comparison of Asymmetric Synthesis Approaches for (+)-Tetrabenazine Precursors This table is interactive. Users can sort and filter the data.

| Method | Key Reaction | Starting Material | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Alkylation | Asymmetric malonate addition | Dihydroisoquinoline | 21% | >97% | nih.gov |

| Aza-Claisen Rearrangement | Cation-dependent rearrangement | Enol ether | 22% | Not specified | researchgate.net |

| Organocatalysis | Mannich-Michael reaction | Dihydroisoquinoline | High | High | google.com |

Deuteration Strategies at Specific Molecular Positions

For this compound, the "D6" designation typically refers to the presence of six deuterium (B1214612) atoms on the two methoxy (B1213986) groups at the 6- and 7-positions of the benzoquinolizine core. The introduction of these deuterium atoms is a critical step that imparts unique properties to the molecule, primarily by slowing its metabolism by cytochrome P450 enzymes. nih.govnih.gov

An improved synthesis for deutetrabenazine involves the reaction of 6,7-dihydroxy-3,4-dihydroisoquinoline with deuterated methanol (B129727) (CD3OD). cjph.com.cn This reaction is often carried out using reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) to form the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline intermediate. cjph.com.cnresearchgate.net This deuterated precursor is then reacted with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base to yield the final deuterated tetrabenazine (B1681281) product. cjph.com.cn This method avoids complex purification steps like column chromatography, making it efficient. cjph.com.cn The use of inexpensive and readily available D2O as a deuterium source for preparing other deuterated reagents is also a relevant strategy in the broader context of deuterated drug synthesis. researchgate.net

Synthesis of Radioisotopically Labeled Deuterated Tetrabenazine Analogs for Imaging Research

For in vivo imaging studies, such as Positron Emission Tomography (PET), it is necessary to label the deuterated tetrabenazine analog with a radioisotope. Radioisotopically labeled versions of tetrabenazine are powerful tools for monitoring the density of vesicular monoamine transporter 2 (VMAT2) in the brain. nih.govresearchgate.netnih.gov

The synthesis of a radioisotopically labeled deuterated analog would involve incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the this compound structure. researchgate.net Synthetic strategies often involve the late-stage introduction of the radioisotope. For example, a precursor molecule, such as a desmethyl or halogenated derivative of this compound, would be synthesized first. This precursor is then reacted with a radiolabeled reagent, like [¹¹C]methyl iodide or [¹⁸F]fluoride, to produce the final radioligand. nih.gov For instance, a 9-O-desmethyl α-HTBZ precursor has been used to introduce ¹¹C, and similar strategies could be adapted for the deuterated parent compound. nih.gov

Stereoselective Synthesis and Enantiomeric Purity in Research Batches

Ensuring the high enantiomeric purity of this compound is critical for research applications, as the biological activity resides almost exclusively in the (+)-enantiomer. nih.govnih.gov

Chiral Resolution Techniques

Chiral resolution is a classical method to separate enantiomers from a racemic mixture. For tetrabenazine, this is effectively achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. nih.govgoogle.comresearchgate.net

The most common and practical method employs (1S)-(+)-10-camphorsulfonic acid ((+)-CSA) as the resolving agent. mdpi.comnih.govresearchgate.net When racemic tetrabenazine is treated with (+)-CSA in a suitable solvent like acetone, the (+)-tetrabenazine-(+)-camphorsulfonate salt preferentially crystallizes out of the solution. nih.gov This salt can be isolated and then neutralized with a base, such as ammonium (B1175870) hydroxide, to release the optically pure (+)-tetrabenazine free base. nih.govresearchgate.net Through successive recrystallizations, an enantiomeric excess of over 99% can be achieved. nih.gov This method is advantageous because the starting racemic tetrabenazine is readily prepared, and the process can be scaled for larger research batches. mdpi.comnih.gov It has been noted that racemization can occur under acidic conditions, which can be leveraged in a process called crystallization-induced diastereomer transformation (CIDT) to potentially increase the yield of the desired enantiomer beyond the theoretical 50%. researchgate.netrsc.org

Table 2: Chiral Resolution of Racemic Tetrabenazine This table is interactive. Users can sort and filter the data.

| Resolving Agent | Solvent | Isolated Intermediate | Final Product | Achieved Purity (ee) | Reference |

|---|---|---|---|---|---|

| (1S)-(+)-10-Camphorsulfonic acid | Acetone | (+)-Tetrabenazine-(+)-camphorsulfonate salt | (+)-Tetrabenazine | >99% | nih.gov |

| (1R)-(-)-10-Camphorsulfonic acid | Acetone | (-)-Tetrabenazine-(-)-camphorsulfonate salt | (-)-Tetrabenazine | 99.0% | nih.gov |

| p-Toluoyl-(L)-tartaric acid | Not specified | (+)-α-HTBZ-(L)-tartrate salt | (+)-α-HTBZ | 100% (HPLC) | mdpi.com |

Asymmetric Catalysis in (+)-Tetrabenazine Synthesis

Asymmetric catalysis offers a more direct and elegant route to enantiomerically pure compounds by guiding a reaction to form one enantiomer preferentially. frontiersin.org This approach avoids the potential material loss inherent in classical resolution.

As previously mentioned, the palladium-catalyzed asymmetric malonate addition developed by Sodeoka is a prime example of asymmetric catalysis applied to tetrabenazine synthesis. nih.govnih.govacs.org The use of a chiral palladium complex ensures that the initial C-C bond formation occurs stereoselectively, setting the absolute configuration of the final product. nih.gov This was the first asymmetric synthesis of (+)-TBZ that did not require chiral resolution. nih.gov

Another approach utilizes asymmetric organocatalysis, which avoids the use of expensive and potentially toxic heavy metals. google.com For instance, a method employing the chiral organocatalyst L-proline has been developed for the stereoselective synthesis of (+)-tetrabenazine via a Mannich-Michael reaction. google.com This method is described as high-efficiency, low-cost, and environmentally friendly compared to other synthetic routes. google.com

Structural Characterization Techniques for Synthetic Products in Research

The rigorous characterization of synthetic compounds is a cornerstone of chemical research, ensuring the identity, purity, and structural integrity of newly synthesized molecules. In the context of isotopically labeled compounds such as this compound, these analytical techniques are crucial for confirming the precise location and extent of deuterium incorporation. This section details the primary spectroscopic and chromatographic methods employed in a research setting to validate the successful synthesis of this compound.

Spectroscopic Analyses (e.g., NMR, Mass Spectrometry) for Deuterium Incorporation

Spectroscopic methods are indispensable for elucidating the molecular structure of synthetic products and confirming isotopic labeling. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques used to verify the incorporation of deuterium in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule by observing the magnetic properties of atomic nuclei. For deuterated compounds, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are employed to confirm isotopic substitution. The synthesis of this compound involves replacing the six hydrogen atoms of the two methoxy groups with deuterium.

In the ¹H NMR spectrum of a successfully synthesized this compound, the characteristic signals corresponding to the methoxy protons in the unlabeled counterpart would be absent or significantly diminished. Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the methoxy groups, providing direct evidence of deuterium incorporation at the intended positions. nih.gov This combined analysis of ¹H and ²H NMR spectra offers unambiguous confirmation of the site-specific deuteration. nih.gov

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision. This technique is fundamental in verifying the successful incorporation of deuterium, as each deuterium atom adds approximately one mass unit to the molecule compared to a hydrogen atom.

Unlabeled tetrabenazine has a molecular weight of approximately 317.4 g/mol . This compound, with six deuterium atoms replacing six hydrogen atoms in the two methoxy groups (-OCH₃ to -OCD₃), is expected to have a molecular weight of approximately 323.5 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass increase, providing definitive evidence of successful deuteration.

In research settings, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are often used for both qualitative confirmation and quantitative analysis. nih.gov For instance, in LC-MS/MS analysis, the protonated molecular ion ([M+H]⁺) is selected as the precursor ion. For unlabeled tetrabenazine, this corresponds to an m/z of 318, whereas for this compound, the analogous ion would be observed at a higher m/z, reflecting the mass of the incorporated deuterium. nih.gov These techniques are sensitive enough to detect even low levels of the compound and its metabolites in various matrices. nih.gov

| Technique | Parameter | Expected Observation for this compound | Reference |

|---|---|---|---|

| ¹H NMR | Methoxy Group Signal | Absence or significant reduction of proton signals for the two methoxy groups. | nih.gov |

| ²H NMR | Deuterated Methoxy Signal | Presence of signals corresponding to the deuterium atoms in the methoxy groups. | nih.gov |

| Mass Spectrometry | Molecular Weight | Approximately 323.5 g/mol, an increase of ~6 mass units compared to unlabeled tetrabenazine. | General Knowledge |

| LC-MS/MS | Precursor Ion [M+H]⁺ (Positive Ion Mode) | Increased m/z value compared to the m/z 318 observed for unlabeled tetrabenazine. | nih.gov |

Chromatographic Purity Assessment of Research Compounds

Ensuring the purity of a research compound is critical for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic products like this compound.

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A detector then measures the amount of each component as it elutes from the column, generating a chromatogram where pure compounds appear as sharp, symmetrical peaks. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

For this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. Research-grade synthesis procedures aim for high purity levels. For example, an improved synthetic route for deuterated tetrabenazine reported achieving a purity of 99.6% after recrystallization, as determined by HPLC. cjph.com.cn In the context of pharmaceutical development, HPLC methods are rigorously validated to quantify not only the purity of the active compound but also to detect and quantify any process-related impurities or degradation products. google.com Regulatory guidelines often specify acceptable limits for such impurities, which can be as low as 0.15% or 0.5% of the active compound's concentration. google.com

| Analytical Method | Typical Purity Achieved in Research | Key Methodological Features | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | >99% (e.g., 99.6% post-recrystallization) | Reversed-phase columns (e.g., C18) are commonly used. Purity is determined by the peak area percentage. | cjph.com.cn |

Molecular and Cellular Mechanism of Action in Preclinical Models

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

The primary mechanism of action for (+)-Tetrabenazine D6 involves the inhibition of VMAT2. VMAT2 is a transmembrane protein responsible for transporting monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a process crucial for neurotransmitter storage and release.

Binding Kinetics and Affinity Studies in vitro (e.g., Ki, Kd values)

Studies investigating the binding kinetics of tetrabenazine (B1681281) and its analogs to VMAT2 have provided insights into their inhibitory potency. While specific in vitro binding data solely for "this compound" can be scarce, data from related deuterated tetrabenazine compounds and the (+)-enantiomer of dihydrotetrabenazine (B1670615) (DTBZ) illustrate the high affinity for VMAT2. For instance, the (+)-enantiomer of dihydrotetrabenazine (DTBZ) has demonstrated a high binding affinity to VMAT2 with a Ki value of 0.97 ± 0.48 nM acs.org. Similarly, other deuterated analogs and tetrabenazine itself exhibit potent binding, with Kd values reported around 1-2 nM for VMAT2 in rat brain homogenates google.commedchemexpress.eu. These values indicate a strong interaction with the VMAT2 transporter, suggesting that the deuteration at specific positions does not significantly impair the compound's ability to bind to its target.

Table 1: Representative VMAT2 Binding Affinities of Tetrabenazine Analogs

| Compound | Target | Binding Affinity | Reference |

| (+)-Dihydrotetrabenazine (DTBZ) | VMAT2 | Ki = 0.97 ± 0.48 nM | acs.org |

| R,R,R-Dihydrotetrabenazine (DHTBZ) | VMAT2 | Kd = 1.9 nM | google.com |

| Tetrabenazine (TBZ) | VMAT2 | Kd = 1.34 nM | medchemexpress.eu |

| Tetrabenazine Metabolite (active form) | VMAT2 | Ki = 13.4 nM | targetmol.com |

Comparative VMAT2 Inhibition by (+)-Tetrabenazine and its Non-Deuterated Analog

Deuteration of tetrabenazine aims to modify its pharmacokinetic profile, often by increasing metabolic stability, without altering its fundamental pharmacological activity. Preclinical studies comparing deuterated and non-deuterated tetrabenazine analogs suggest similar VMAT2 inhibitory properties. For example, it has been noted that the binding affinities for VMAT2 are comparable between the deuterated and non-deuterated active metabolites of tetrabenazine (α- and β-HTBZ) fda.gov. Furthermore, studies using deuterated radioligands, such as D6-[18F]FP-(+)-DTBZ, have shown comparable or even improved in vivo properties compared to their non-deuterated counterparts, including enhanced uptake in VMAT2-rich brain regions acs.orgnih.gov. This indicates that the deuteration does not diminish the compound's ability to inhibit VMAT2.

Impact on Monoamine Uptake into Synaptic Vesicles in Cellular Models

This compound, through its inhibition of VMAT2, directly impacts the process of monoamine uptake into synaptic vesicles. VMAT2 functions as a proton-dependent antiporter, exchanging protons for monoamines to load them into vesicles science.gov. By binding to VMAT2, this compound prevents this translocation, thereby reducing the amount of monoamines available for storage within synaptic vesicles drugbank.comnih.govnih.gov. This leads to an accumulation of monoamines in the cytoplasm and a subsequent depletion of these neurotransmitters from the synaptic terminals. Cellular models have demonstrated that VMAT2 inhibitors effectively block the vesicular uptake of monoamines like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) drugbank.comacs.org.

Neurotransmitter Depletion Mechanisms

The inhibition of VMAT2 by this compound results in a cascade of events leading to the depletion of key monoamine neurotransmitters within the central nervous system.

Modulation of Dopamine, Norepinephrine, and Serotonin Levels in Basal Ganglia Extracts (preclinical)

Preclinical studies have consistently shown that tetrabenazine and its deuterated analogs effectively deplete monoamine levels in various brain regions, including the basal ganglia, which are rich in VMAT2 and monoaminergic neurons nih.govnews-medical.net. This compound, by inhibiting VMAT2, decreases the uptake of dopamine, norepinephrine, and serotonin into synaptic vesicles. This leads to a reduction in the vesicular stores of these neurotransmitters and a consequent increase in their cytoplasmic levels, followed by depletion from the presynaptic terminals drugbank.comnih.govdovepress.comnih.gov. For instance, in preclinical models, tetrabenazine treatment has been shown to decrease dopamine levels by approximately 40%, serotonin by 44%, and norepinephrine by 41% in rat brain tissue dovepress.com. Such depletion, particularly of dopamine in the basal ganglia, is thought to be the basis for its therapeutic effects in hyperkinetic movement disorders nih.gov.

Table 2: Preclinical Monoamine Depletion by Tetrabenazine (Representative Data)

| Neurotransmitter | Percentage Depletion (in rat brain) | Reference |

| Dopamine | ~40% | dovepress.com |

| Serotonin | ~44% | dovepress.com |

| Norepinephrine | ~41% | dovepress.com |

Note: This data is representative of tetrabenazine's effect, and similar mechanisms are expected for this compound.

Role of Intraneuronal Metabolism in Monoamine Depletion

The metabolism of this compound plays a crucial role in its prolonged action and efficacy. Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), is known to leverage the kinetic isotope effect (KIE). This effect can alter the rate of metabolic processes, particularly those involving C-H bond cleavage, by enzymes such as CYP2D6 drugbank.comwikipedia.org. In the case of this compound, deuteration at specific positions is designed to slow down its metabolism, leading to increased exposure to its active metabolites, such as α- and β-dihydrotetrabenazine (α-HTBZ and β-HTBZ) fda.govdrugbank.com. These active metabolites are potent VMAT2 inhibitors and are responsible for the sustained depletion of monoamines drugbank.com. By attenuating CYP2D6-mediated metabolism, deutetrabenazine exhibits increased metabolic stability, prolonged half-lives of its active metabolites, and more consistent drug exposure compared to non-deuterated tetrabenazine drugbank.comwikipedia.org. This enhanced metabolic profile contributes to its efficacy and potentially influences its tolerability.

Off-Target Binding and Selectivity in vitro

Off-target binding and selectivity are critical parameters in understanding a compound's pharmacological profile and potential for unintended effects. For this compound, research indicates that the deuteration process, which involves substituting hydrogen atoms with deuterium, has generally preserved the binding affinities of its active metabolites to their primary target, the vesicular monoamine transporter 2 (VMAT2), and has not significantly altered their interactions with a broader panel of off-target receptors compared to the non-deuterated parent compound fda.govfda.gov. Studies evaluating deutetrabenazine, the deuterated form of tetrabenazine, suggest that its deuterated metabolites, such as d6-α-dihydrotetrabenazine and d6-β-dihydrotetrabenazine, exhibit similar binding affinities to various receptors as their non-deuterated counterparts fda.govfda.gov.

Dopamine D2 Receptor Interactions (in vitro)

The interaction of tetrabenazine and its metabolites with dopamine D2 receptors has been investigated in vitro. Tetrabenazine itself demonstrates weak binding affinity at the dopamine D2 receptor, with a reported inhibitory constant (Ki) of approximately 2100 nM drugbank.comfda.govpharmacompass.com. Its major active metabolite, α-dihydrotetrabenazine (α-HTBZ), has also shown inhibitory activity at D2 receptors, with a Ki value of around 1,200 nM . Research specifically on deutetrabenazine suggests that the deuteration process does not significantly impact its binding to dopamine D2 receptors compared to tetrabenazine fda.gov. Furthermore, one of the deuterated metabolites, [-]-α-deuHTBZ, has been noted to possess appreciable affinity for dopamine D2S and D3 receptors nih.gov.

| Receptor System | Compound/Metabolite | Binding Affinity (Ki) | Reference |

| Dopamine D2 Receptor | Tetrabenazine (TBZ) | 2100 nM | drugbank.comfda.govpharmacompass.com |

| Dopamine D2 Receptor | α-dihydrotetrabenazine (α-HTBZ) | 1,200 nM | |

| Dopamine D2 Receptor | [-]-α-deuHTBZ | Appreciable affinity | nih.gov |

| Dopamine D2 Receptor | (+)-Tetrabenazine-d6 | Similar to TBZ | fda.govfda.gov |

Evaluation of Binding to Other Receptor Systems (in vitro)

Beyond dopamine D2 receptors, the binding profile of tetrabenazine and its deuterated analogs to other receptor systems has been examined. While [+]-α-HTBZ, a metabolite associated with valbenazine, has shown negligible affinity for off-target dopamine, serotonin, and adrenergic receptors, certain metabolites of deutetrabenazine, such as [-]-α-deuHTBZ, have demonstrated appreciable affinity for serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT7 nih.gov.

In vitro studies have also assessed the potential for tetrabenazine and its metabolites to interact with cytochrome P450 (CYP) enzymes and P-glycoprotein. The available data suggest that tetrabenazine and its metabolites, including α-HTBZ and β-HTBZ, are unlikely to cause clinically significant inhibition or induction of major CYP enzymes (such as CYP2D6, CYP1A2, CYP3A4) nor are they expected to interact with P-glycoprotein at concentrations relevant in vivo wikidoc.org. The deuteration in this compound has not been shown to alter these interactions significantly compared to tetrabenazine fda.govfda.gov.

Pharmacokinetic and Metabolic Research in Non Human Biological Systems

Deuterium (B1214612) Kinetic Isotope Effect (KIE) on Metabolism

The deliberate incorporation of deuterium into a drug molecule, a strategy known as "deuterium-switching," is designed to favorably modify its metabolic profile. mdpi.com This alteration is primarily achieved through the deuterium kinetic isotope effect (KIE), which can lead to a more stable molecule against enzymatic degradation. mdpi.com

Theoretical Framework of KIE in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, this effect is most pronounced when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a metabolic reaction. ansto.gov.au The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than a C-H bond. ansto.gov.au Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. ansto.gov.au This principle is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) system, which often involve the abstraction of a hydrogen atom as a critical step. nih.gov By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of enzymatic breakdown can be reduced, potentially leading to an increased half-life and systemic exposure of the active drug species. nih.gov

Influence of Deuteration on Carbon-Hydrogen Bond Scission in vitro

The in vitro influence of deuteration on the scission of carbon-hydrogen bonds is a cornerstone of understanding the metabolic advantages of (+)-Tetrabenazine D6. The substitution of hydrogen with deuterium in the two methoxy (B1213986) groups of tetrabenazine (B1681281) slows down the metabolism of its active metabolites. nih.gov This is because the O-demethylation of the active dihydrotetrabenazine (B1670615) metabolites is a key metabolic pathway, and the C-H bonds in the methyl groups are the primary sites of enzymatic attack. nih.gov The stronger C-D bonds in this compound are more resistant to this enzymatic cleavage. mdpi.com This resistance to metabolism leads to a significant alteration in the pharmacokinetic profile of the active metabolites. For instance, in vitro studies using liver microsomes have demonstrated a reduced rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. researchgate.net This directly translates to a longer half-life and increased exposure (AUC) of the active metabolites, as evidenced by comparative pharmacokinetic studies. nih.gov

Table 1: Comparative in vitro Metabolic Stability of Deuterated vs. Non-deuterated Tetrabenazine Metabolites

| Metabolite | Parameter | Non-deuterated (Tetrabenazine) | Deuterated (this compound) | Percentage Change |

|---|---|---|---|---|

| Total (α + β)-HTBZ | Mean Elimination Half-life (t½) | ~4.5 hours | ~9.4 hours | ~109% increase |

| Total (α + β)-HTBZ | Mean Exposure (AUC) | - | ~2-fold increase | ~100% increase |

| α-HTBZ | Half-life (t½) | - | - | 76% increase |

| β-HTBZ | Half-life (t½) | - | - | 49% increase |

In vitro Metabolism Studies of this compound

In vitro experimental systems are crucial for characterizing the metabolic pathways of new chemical entities like this compound. These studies provide a controlled environment to investigate the specific enzymes and metabolic transformations involved.

Metabolism in Liver Preparations (S9 fractions, Microsomes, Hepatocytes)

The liver is the primary site of drug metabolism, and in vitro liver preparations are standard tools for metabolic research. Human liver microsomes, which are rich in CYP enzymes, have been used to study the metabolism of tetrabenazine and its deuterated analogue. nih.gov These studies have shown that tetrabenazine is extensively metabolized in these systems. fda.gov The use of pooled human liver microsomes has helped to identify the formation of various metabolites and to assess the impact of deuteration on the rate of metabolism. fda.gov While specific data on this compound metabolism in S9 fractions and hepatocytes is less detailed in the provided search results, the findings from microsomal studies are foundational. They confirm that the primary metabolic pathways are conserved between the deuterated and non-deuterated forms, with the key difference being the rate of these reactions. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP1A2) in Metabolite Formation

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a vast number of drugs, including tetrabenazine. metabolon.com Specifically, CYP2D6 is the principal enzyme responsible for the metabolism of the active metabolites of tetrabenazine, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). nih.govresearchgate.net The genetic polymorphism of CYP2D6 leads to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can affect drug response. nih.gov In the context of this compound, the deuteration at the methoxy groups specifically attenuates the rate of CYP2D6-mediated metabolism. researchgate.netnih.gov This targeted modification slows the conversion of the active deuterated metabolites to their less active O-desmethyl counterparts. nih.gov While CYP2D6 is the major player, other enzymes like CYP1A2 may have a minor role, though the primary focus of deuteration's effect is on the CYP2D6 pathway. fda.gov

Formation of Deuterated Dihydrotetrabenazine Metabolites (d6 α-HTBZ, d6 β-HTBZ)

Following administration, this compound is rapidly and extensively metabolized to its active deuterated dihydrotetrabenazine metabolites, d6 α-HTBZ and d6 β-HTBZ. nih.gov These metabolites are primarily responsible for the pharmacological activity. nih.gov The formation of these metabolites occurs through the reduction of the ketone group of the parent compound, a process that is not significantly affected by the deuteration at the methoxy groups. nih.gov However, the subsequent metabolism of these active deuterated metabolites is slowed due to the kinetic isotope effect. nih.gov In vitro studies have characterized the formation of four deuterated HTBZ stereoisomers: (+)-α-deuHTBZ, (+)-β-deuHTBZ, (−)-α-deuHTBZ, and (−)-β-deuHTBZ. semanticscholar.org Of these, (+)-α-deuHTBZ and (+)-β-deuHTBZ are the major active metabolites. semanticscholar.org

Table 2: In Vitro Characterization of Deuterated Dihydrotetrabenazine Metabolites

| Metabolite | VMAT2 Binding Affinity (Ki) | Relative Abundance in Circulation |

|---|---|---|

| [+]-α-deuHTBZ | 1.5 nM | - |

| [+]-β-deuHTBZ | 12.4 nM | 29% of total circulating deuHTBZ |

| [−]-α-deuHTBZ | Relatively weak VMAT2 inhibitor | 66% of circulating deuHTBZ |

| [−]-β-deuHTBZ | - | - |

Comparative Metabolite Profiles of Deuterated vs. Non-Deuterated Analogs (in vitro)

In vitro studies utilizing liver microsomes from various species, including rats, dogs, monkeys, and mice, have been instrumental in elucidating the metabolic fate of this compound compared to tetrabenazine. These studies have consistently shown that the metabolic pathways for both compounds are qualitatively similar, with deuteration not leading to the formation of novel metabolites. The primary metabolic steps involve the reduction of the parent compound to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), followed by O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP2D6. nih.govfda.gov

The key difference observed is the rate of metabolism. The substitution of hydrogen with deuterium at the methoxy groups of tetrabenazine strengthens the chemical bonds, making them more resistant to enzymatic cleavage. This is a clear demonstration of the kinetic isotope effect. As a result, the O-demethylation of the deuterated α-HTBZ and β-HTBZ metabolites is significantly slowed down. nih.gov

In studies with human liver microsomes, which provide a relevant comparative model, the metabolic half-life of deuterated β-HTBZ was found to be 105% to 138% greater than its non-deuterated counterpart. Similarly, the metabolic half-life of deuterated α-HTBZ was 48.5% longer than the non-deuterated form. fda.gov This reduced rate of metabolism leads to a higher ratio of active metabolites to inactive O-desmethyl metabolites for this compound compared to tetrabenazine. nih.gov This shift in metabolite ratios indicates that a larger proportion of the active therapeutic agents remain in the system for a longer duration before being converted to less active forms.

Pharmacokinetic Investigations in Animal Models (e.g., rodents)

Pharmacokinetic studies in animal models, primarily rodents, have been crucial in understanding the in vivo behavior of this compound.

Following oral administration in rats, tetrabenazine is rapidly and extensively absorbed. nih.gov Both tetrabenazine and its deuterated counterpart are considered highly permeable compounds. nih.gov Due to rapid and extensive first-pass metabolism, plasma concentrations of the parent compounds are often low or undetectable. nih.govnih.gov

Distribution studies in rats have shown that tetrabenazine and its metabolites distribute to various tissues. Notably, in pigmented rats, tetrabenazine or its metabolites have been found to bind to melanin-containing tissues, such as the eyes and skin, with radioactivity being detectable for an extended period after a single oral dose of radiolabeled tetrabenazine. drugbank.com It is expected that this compound would exhibit a similar distribution pattern. drugbank.com While specific comparative in vivo distribution studies in rodents for the deuterated and non-deuterated forms are not extensively detailed in the available literature, in vitro binding assays in rats have indicated that deuteration did not alter the binding of tetrabenazine to the vesicular monoamine transporter 2 (VMAT2) or its distribution. nih.gov

While direct, head-to-head comparative studies of systemic exposure (AUC and Cmax) in rodent models are not widely published, the principles observed in human pharmacokinetic studies are informative. In these studies, administration of this compound resulted in a more than two-fold increase in the total systemic exposure (AUC) of the active metabolites compared to an equivalent dose of tetrabenazine. neurology.org Conversely, the peak plasma concentration (Cmax) of the active metabolites showed only a marginal increase. nih.govneurology.org This suggests that deuteration leads to a more sustained exposure to the active metabolites without a significant increase in peak concentrations. This pharmacokinetic profile is a direct consequence of the slower metabolism of the deuterated compound.

Tetrabenazine is known to rapidly distribute to the brain following intravenous injection, with the highest concentrations observed in the striatum. drugbank.com Studies in rats have indicated that the active metabolites of tetrabenazine can readily cross the blood-brain barrier. Furthermore, research on the stereoisomers of tetrabenazine in rats has suggested that certain isomers may achieve higher concentrations in the brain, indicating preferential brain penetration. researchgate.net While specific comparative brain-to-plasma ratio data for this compound and tetrabenazine in animal models is limited, the structural similarity and the primary mechanism of action within the central nervous system suggest that this compound and its active metabolites also effectively penetrate the brain.

The primary route of elimination for tetrabenazine and its metabolites is through renal excretion. nih.gov Studies using radiolabeled tetrabenazine have shown that a significant portion of the administered dose is recovered in the urine, with a smaller fraction eliminated in the feces. nih.govdrugbank.com Unchanged tetrabenazine is generally not detected in the urine, indicating extensive metabolism. nih.gov The excreted metabolites consist mainly of sulfate (B86663) and glucuronide conjugates of the hydroxylated and O-demethylated products. drugbank.com

In a study administering radiolabeled tetrabenazine, approximately 76.4% to 82.9% of the dose was excreted in the urine, and 7.8% to 13.5% was recovered in the feces. nih.gov For radiolabeled this compound, a similar pattern was observed, with 74.8% to 86.5% of the dose excreted in the urine and 7.7% to 11.3% in the feces. nih.gov The metabolic pathways are consistent between the deuterated and non-deuterated compounds, with the primary difference being the rate of formation of the downstream metabolites. nih.gov

Impact of Deuteration on Half-Life in Preclinical Systems

The strategic deuteration of tetrabenazine has a pronounced effect on the elimination half-life of its active metabolites in preclinical systems. As demonstrated in in vitro metabolic stability assays using rat liver microsomes, the half-life of the deuterated active metabolites is significantly longer than that of their non-deuterated counterparts. fda.gov

This finding is mirrored in in vivo studies. While specific half-life values from rodent studies are not always directly reported in comparative literature, the data from human studies show a near doubling of the elimination half-life of the total active (α+β)-HTBZ metabolites for this compound (approximately 9-10 hours) compared to tetrabenazine (approximately 4.8 hours). neurology.orgnih.gov This extension in half-life is a direct consequence of the slower CYP2D6-mediated metabolism of the deuterated metabolites. researchgate.net The longer half-life contributes to more stable plasma concentrations and allows for the potential for less frequent dosing. nih.gov

Prolonged Plasma Half-Life of Parent Compound and Active Metabolites (preclinical)

In preclinical repeat-dose toxicity studies conducted in rats, this compound was compared directly with tetrabenazine. tga.gov.au These studies revealed that while plasma concentrations of the parent compound, this compound, are often transient and difficult to measure, the systemic exposure to its pharmacologically active metabolites is significantly altered. tga.gov.au The deuterated active metabolites, (+)-α-dihydrotetrabenazine-d6 and (+)-β-dihydrotetrabenazine-d6, demonstrate a longer plasma half-life compared to their non-deuterated analogues. nih.gov

This extension in half-life is a direct consequence of the kinetic isotope effect, which attenuates the rate of O-demethylation by CYP2D6. nih.gov The slower metabolism reduces the clearance rate of the active metabolites, allowing them to remain in systemic circulation for a longer duration. nih.gov

While specific quantitative data from preclinical animal studies are not publicly available, pharmacokinetic studies in humans clearly illustrate the significant impact of deuteration on plasma half-life. This effect, first established and evaluated in non-human models, is demonstrated in the table below, which presents human pharmacokinetic data for the primary active metabolites.

| Analyte | Pharmacokinetic Parameter (Mean) | This compound Administration | Tetrabenazine Administration |

|---|---|---|---|

| (+)-α-dihydrotetrabenazine | Half-life (t½) in hours | 9.9 | 5.6 |

| (+)-β-dihydrotetrabenazine | Half-life (t½) in hours | 10.3 | 6.9 |

| Total Active Metabolites (α+β) | Half-life (t½) in hours | 9.4 | 4.5 |

Note: The data presented in the table are derived from human clinical studies and are shown to quantitatively illustrate the kinetic isotope effect on the half-life of active metabolites. This effect was also evaluated in preclinical animal models, though specific data from those studies are not publicly available.

Implications for Dosing Frequency in Animal Studies

The prolonged plasma half-life of the active metabolites of this compound has significant implications for designing preclinical research protocols, particularly regarding dosing frequency in animal studies. nih.gov With a longer half-life, the deuterated metabolites are maintained at more stable concentrations in the plasma over a given period compared to the rapidly cleared metabolites of tetrabenazine. nih.gov

This improved pharmacokinetic profile allows for a reduction in dosing frequency in animal models. nih.gov Instead of requiring multiple daily administrations to maintain therapeutic exposure, as is often the case with tetrabenazine, studies with this compound can be designed with less frequent dosing schedules (e.g., once or twice daily). This adjustment helps in achieving more consistent plasma concentrations, avoiding the pronounced peaks and troughs associated with more frequent dosing of a rapidly metabolized compound. Reducing the frequency of administration in animal studies can also minimize handling-related stress on the animals, potentially improving the quality and reliability of the research outcomes.

Preclinical Pharmacological and Toxicological Assessment in Research Models

In vivo Genotoxicity Studies in Animal Models (e.g., Mouse Micronucleus Assay)

To complement the in vitro findings, in vivo genotoxicity was assessed using the mouse micronucleus assay. This test evaluates the potential of a substance to cause chromosomal damage in a living organism. Mice are treated with the test compound, and their bone marrow cells are examined for the presence of micronuclei, which are small nuclei that form in cells that have undergone chromosomal breakage or loss.

Both (+)-Tetrabenazine-D6 and non-deuterated tetrabenazine (B1681281) were evaluated in this assay. The results were negative for both compounds, indicating that neither substance induced chromosomal damage in the bone marrow of mice under the tested conditions. fda.gov

Results of the In vivo Mouse Micronucleus Assay

| Test Article | Animal Model | Result | Conclusion |

|---|---|---|---|

| (+)-Tetrabenazine-D6 | Mouse | Negative | Non-genotoxic |

| Tetrabenazine | Mouse | Negative | Non-genotoxic |

Comparative Preclinical Toxicity Studies with Non-Deuterated Tetrabenazine

A key aspect of the preclinical assessment of (+)-Tetrabenazine-D6 was to compare its toxicity profile directly with that of its non-deuterated counterpart, tetrabenazine. These studies aimed to determine if the deuteration of the molecule resulted in any new or altered toxicities.

Acute and subchronic toxicity studies were conducted in rodents, primarily rats, to evaluate the systemic effects of repeated oral administration of (+)-Tetrabenazine-D6 in comparison to tetrabenazine. In a 3-month oral toxicity study in Sprague-Dawley rats, (+)-Tetrabenazine-D6 was administered at various doses, with a single high dose of tetrabenazine used as a comparator. fda.gov

The results of these studies showed that (+)-Tetrabenazine-D6 had a comparable acute toxicity profile to tetrabenazine and is considered to have a low to moderate order of acute toxicity. tga.gov.au The treatment-related effects observed with (+)-Tetrabenazine-D6 were consistent with the known toxicities of tetrabenazine. tga.gov.au

Preclinical Behavioral Pharmacology Studies

Assessment of Aggressive Behavior Modulation in Mice

Preclinical research focusing specifically on the modulation of aggressive behaviors in mice following the administration of tetrabenazine is not extensively detailed in the available scientific literature. Standard preclinical models for aggression, such as the resident-intruder test, have not been widely reported in studies involving this compound. While tetrabenazine's effects on other behavioral domains in mice, such as social interaction and depressive-like states, have been investigated, direct data on its impact on aggression remains limited.

Studies on Morphine-Induced Hyperlocomotion in Mice

Tetrabenazine has been investigated for its effects on the psychomotor stimulant properties of opioids, such as morphine-induced hyperlocomotion, which is a behavioral model used to study the neurobiological basis of opioid action.

In preclinical studies, a single administration of morphine is known to induce a sustained period of hyperlocomotion in mice. nih.gov Research has shown that pretreatment with tetrabenazine, a reversible inhibitor of the vesicular monoamine transporter-2 (VMAT2), significantly mitigates this effect. Mice pretreated with tetrabenazine exhibited a marked reduction in the hyperlocomotion typically induced by morphine when compared to vehicle-pretreated control groups. nih.gov It was noted that tetrabenazine administered alone did not cause a significant change in the baseline locomotor activity of the mice. nih.gov

The mechanism behind this attenuation is linked to tetrabenazine's ability to deplete monoamines. Neurochemical analysis of the cerebral cortex in these mice revealed that tetrabenazine inhibited the turnover of both dopamine (B1211576) (the ratio of DOPAC/dopamine) and serotonin (B10506) (5-HT) (the ratio of 5-HIAA/5-HT) that is otherwise elevated by a morphine challenge. nih.gov Importantly, the reduction in locomotion was not a result of inducing stereotyped behaviors, which can sometimes interfere with ambulatory measurements. nih.gov These findings underscore the role of monoaminergic systems, particularly dopamine, in mediating the locomotor-activating effects of morphine and demonstrate tetrabenazine's capacity to antagonize this specific opiate action in a preclinical setting. nih.gov

Table 1: Effect of Tetrabenazine (TBZ) Pretreatment on Morphine-Induced Hyperlocomotion and Neurotransmitter Turnover in Mice

| Treatment Group | Locomotor Activity | Dopamine Turnover (DOPAC/Dopamine Ratio) | 5-HT Turnover (5-HIAA/5-HT Ratio) |

|---|---|---|---|

| Vehicle + Saline | Baseline | Normal | Normal |

| TBZ + Saline | No significant change | Not reported | Not reported |

| Vehicle + Morphine | Significant Hyperlocomotion | Increased | Increased |

| TBZ + Morphine | Significantly Attenuated Hyperlocomotion | Inhibited | Inhibited |

Data synthesized from findings reported in scientific literature. nih.gov This table is for illustrative purposes.

Induction of Tremulous Jaw Movement and Motor Impairment in Animal Models

Tetrabenazine is widely used in preclinical research to induce motor impairments that model symptoms of Parkinsonism, particularly tremor. nih.govnsf.gov The administration of tetrabenazine reliably induces tremulous jaw movements (TJMs) in rodents, which are considered a valid animal model of parkinsonian resting tremor. nih.govresearchgate.net

Studies in rats have demonstrated that tetrabenazine significantly induces TJMs in a dose-dependent manner. nih.gov Similar dose-dependent induction of TJMs has been observed in mice. nih.gov Video analysis of these jaw movements reveals that they primarily occur within a frequency range of 3.0-7.5 Hz, which is characteristic of the resting tremor seen in human Parkinson's disease. nih.govresearchgate.net

Beyond the induction of tremor, tetrabenazine also causes other motor impairments consistent with its dopamine-depleting action. In animal models, tetrabenazine administration leads to catalepsy, a state of motor immobility and rigidity, as well as general suppression of locomotion. nih.govnsf.gov These effects are indicative of reduced dopamine D2 receptor transmission in the ventrolateral neostriatum, a brain region critical for orofacial motor control. nih.govnih.gov The ability of tetrabenazine to produce these specific motor deficits makes it a valuable pharmacological tool for studying the pathophysiology of Parkinson's disease and for screening potential anti-parkinsonian therapies. nih.govresearchgate.net

Table 2: Motor Effects of Tetrabenazine (TBZ) in Rodent Models

| Animal Model | Tetrabenazine Administration | Observed Motor Effect | Frequency Range (TJMs) | Associated Findings |

|---|---|---|---|---|

| Rats | Dose-dependent | Induces Tremulous Jaw Movements (TJMs) | 3.0 - 7.5 Hz | Induces catalepsy and locomotor suppression. nih.gov |

| Mice | Dose-dependent | Induces Tremulous Jaw Movements (TJMs) | Not specified | Shows fewer TJMs in adenosine (B11128) A2A receptor knockout mice. nih.gov |

This interactive table summarizes key findings from preclinical studies. nih.govnih.govresearchgate.net

Advanced Research Applications and Methodologies

Research into Prodrug Design and Metabolite Drug Discovery using Deuteration Strategies

Deuteration strategies, including the development of compounds like (+)-Tetrabenazine D6, play a significant role in prodrug design and metabolite drug discovery. By strategically replacing hydrogen atoms with deuterium (B1214612), researchers can modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. This can be particularly useful in creating prodrugs with improved oral bioavailability, enhanced metabolic stability, or altered tissue distribution. The deuterium kinetic isotope effect (KIE) is a key principle here; the C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage (e.g., by CYP450 enzymes). This can lead to slower metabolism and prolonged drug exposure.

In the context of metabolite drug discovery, deuterated compounds can serve as invaluable tools. If a known drug undergoes extensive metabolism, synthesizing a deuterated analog of the parent drug or its suspected metabolites allows for precise identification and quantification of these metabolites in biological samples. By comparing the metabolic profiles of the deuterated versus non-deuterated compounds, researchers can elucidate metabolic pathways and identify the enzymes responsible. Furthermore, if a metabolite itself exhibits desirable therapeutic properties, a deuterated version could be developed as a novel drug candidate with potentially improved metabolic stability or efficacy. This compound exemplifies how deuteration can be employed to fine-tune the metabolic fate of a compound, offering avenues for developing more effective therapeutic agents or understanding complex drug metabolism.

Future Directions in Academic Research on Deuterated Vmat2 Inhibitors

Exploration of Novel Deuteration Sites for Enhanced Research Properties

Table 1: Strategic Deuteration at Metabolic Soft Spots

| Deuteration Strategy | Target "Soft Spot" | Expected Impact on Research Properties | Rationale |

| Site-Specific Deuteration | C-H bonds susceptible to oxidation (e.g., by CYP450) | Reduced metabolic rate, increased half-life, improved bioavailability | C-D bond is stronger and more resistant to enzymatic cleavage, slowing oxidative metabolism Current time information in Louisville, KY, US.patsnap.comresearchgate.netacs.orgsnmjournals.orgsigmaaldrich.com. |

| Deuteration at sites of known metabolic liability | Positions involved in O-demethylation, hydroxylation, or other common metabolic transformations | Attenuation of specific metabolic pathways, potentially leading to a more predictable metabolic profile and reduced inter-individual variability Current time information in Louisville, KY, US.patsnap.comresearchgate.netresearchgate.net. | Targeting known metabolic "bottlenecks" can significantly alter drug disposition. |

| Deuteration to prevent formation of specific metabolites | Sites that, upon metabolism, yield inactive or toxic byproducts | Enhanced selectivity towards the target VMAT2 transporter, reduced off-target effects, and potentially improved safety profile Current time information in Louisville, KY, US.dovepress.comresearchgate.net. | By blocking metabolic routes to undesired metabolites, the desired active compound's exposure can be optimized. |

Investigating Deuterium (B1214612) Effects on Stereoisomeric Activity and Metabolism in Preclinical Models

Tetrabenazine (B1681281) and its deuterated analogue, deutetrabenazine, are racemic compounds, meaning they exist as a mixture of enantiomers. The metabolism of these compounds generates multiple dihydrotetrabenazine (B1670615) (HTBZ) isomers, which possess varying affinities for VMAT2 and different off-target binding profiles cambridge.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net. For instance, deutetrabenazine is metabolized into four deuterated HTBZ metabolites, with some showing potent VMAT2 inhibition while others exhibit off-target interactions cambridge.orgnih.govresearchgate.net. Future research will increasingly focus on dissecting the specific contributions of individual stereoisomers of deuterated VMAT2 inhibitors. Preclinical models will be essential for characterizing the stereoselective metabolism and activity of these compounds. Understanding how deuteration influences the pharmacokinetic and pharmacodynamic properties of each isomer is critical for designing next-generation VMAT2 inhibitors with optimized efficacy and safety, potentially by favoring isomers with desirable VMAT2 binding and minimizing those with off-target effects.

Table 2: Stereoisomer-Specific Effects of Deuteration in VMAT2 Inhibitors (Preclinical Observations)

| Compound/Metabolite | VMAT2 Inhibition (Potency) | Off-Target Receptor Affinity | Deuteration Impact | Research Significance |

| (+)-α-HTBZ (Valbenazine metabolite) | Potent | Negligible for Dopamine (B1211576), Serotonin (B10506), Adrenergic receptors | N/A (non-deuterated) | High VMAT2 selectivity, minimal off-target effects frontiersin.orgnih.govresearchgate.net. |

| (+)-α-deuHTBZ (Deutetrabenazine metabolite) | Potent | Appreciable for Dopamine (D2S, D3), Serotonin (5-HT1A, 5-HT2B, 5-HT7) | Deuteration at specific sites. | Potent VMAT2 inhibitor, but with potential off-target interactions nih.govresearchgate.net. |

| [-]-α-deuHTBZ (Deutetrabenazine metabolite) | Weak | Appreciable for Dopamine (D2S, D3), Serotonin (5-HT1A, 5-HT2B, 5-HT7) | Most abundant metabolite (66% of circulating deuHTBZ) nih.govresearchgate.net. | Significant contribution to overall metabolite profile, but weaker VMAT2 activity and off-target potential nih.govresearchgate.net. |

| (+)-β-deuHTBZ (Deutetrabenazine metabolite) | Potent | Not specified in detail | Most abundant potent VMAT2 inhibitor (29% of total) nih.govresearchgate.net. | Potent VMAT2 inhibition, but lower abundance than [-]-α-deuHTBZ nih.govresearchgate.net. |

Development of Advanced Analytical Techniques for Deuterated Compounds in Research

The precise characterization of deuterated compounds, including their isotopic purity, site of deuteration, and quantification in complex biological matrices, is paramount for reliable research findings rsc.orgnih.govresearchgate.netmerckmillipore.cominformaticsjournals.co.inacs.orgacs.orgmdpi.comdanaher.com. Future research will drive the development and refinement of analytical methodologies. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is crucial for determining isotopic enrichment and structural integrity rsc.orgnih.govresearchgate.netacs.orgacs.orgmdpi.comdanaher.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium NMR (D-NMR), offers complementary information for structural verification and assessing isotopic purity, especially for highly deuterated compounds tcichemicals.comsigmaaldrich.comresearchgate.nettutorchase.com. Advances will likely focus on increasing sensitivity, reducing sample volume requirements, improving throughput for high-throughput screening, and developing robust methods for routine quality control in pharmaceutical development.

Table 3: Analytical Techniques for Deuterated Compound Characterization

| Technique | Key Applications in Deuterated Compound Research | Advantages | Limitations/Considerations |

| LC-MS/MS | Quantification in biological matrices, metabolite identification, isotopic purity determination | High sensitivity, specificity, high throughput, ability to analyze complex mixtures rsc.orgnih.govacs.orgacs.orgmdpi.comdanaher.comtexilajournal.com. | Can require specialized high-end instrumentation for precise isotopic purity assessment acs.orgacs.org. |

| HRMS | Precise determination of isotopic enrichment, identification of isotopologues | High accuracy and resolution for distinguishing H/D isotopolog ions rsc.orgnih.govresearchgate.net. | May require specialized expertise and instrumentation. |

| NMR Spectroscopy (¹H, ¹³C, ²H) | Structural elucidation, confirmation of deuteration sites, assessment of isotopic purity | Provides detailed structural information, can directly detect deuterium nuclei (²H NMR) tcichemicals.comsigmaaldrich.comrsc.orgresearchgate.nettutorchase.com. | ¹H NMR can be challenging for highly deuterated compounds due to residual proton signals; ²H NMR requires specific settings and can be slower sigmaaldrich.com. |

| Quantitative NMR (qNMR) | Precise determination of deuterium atom % and 13C enrichment for doubly labeled compounds | Can use non-deuterated solvents, provides quantitative data sigmaaldrich.com. | Best suited for highly deuterated compounds; sensitivity can be a factor sigmaaldrich.com. |

Modeling and Simulation Approaches for Deuterium Isotope Effects in Biological Systems

The kinetic isotope effect (KIE) is the fundamental principle underlying the metabolic benefits of deuteration patsnap.comresearchgate.netacs.orgsigmaaldrich.comresearchgate.nettexilajournal.comnih.govrutgers.edu. Future research will increasingly integrate computational modeling and simulation techniques to predict and understand these effects in biological systems. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict KIE values and help rationalize experimental data, providing insights into reaction mechanisms and transition states rutgers.eduwikipedia.orgescholarship.orgresearchgate.net. Molecular docking and dynamic simulations can help identify potential deuteration sites that are most likely to influence metabolic rates by interacting with specific enzymes. These in silico approaches are vital for guiding experimental design, prioritizing deuteration strategies, and accelerating the discovery of novel deuterated VMAT2 inhibitors with optimized properties.

Table 4: Computational Modeling for Deuterium Isotope Effects in Biological Systems

| Modeling Approach | Primary Application in Deuterated VMAT2 Inhibitor Research | Output/Insights Gained | Relevance to Future Research |

| Quantum Mechanical (QM) Calculations (e.g., DFT) | Prediction of KIE values, elucidation of transition states, calculation of bond strengths | Quantitative prediction of how C-D bond cleavage rates differ from C-H bonds; mechanistic insights into enzymatic reactions rutgers.eduwikipedia.orgescholarship.orgresearchgate.net. | Guiding deuteration site selection for maximal metabolic impact. |

| Molecular Docking | Predicting binding interactions of deuterated compounds with target enzymes (e.g., CYP450) | Identifying potential metabolic "soft spots" and predicting how deuteration might alter enzyme-ligand interactions nih.gov. | Prioritizing sites for deuteration to influence metabolic stability. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of deuterated molecules in biological environments | Understanding conformational changes, solvent interactions, and the influence of deuteration on protein-ligand dynamics. | Providing a more holistic view of how deuteration affects molecular behavior in vivo. |

| Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Metabolism Relationship (QSMR) | Correlating structural features (including deuteration) with metabolic stability and activity | Predicting metabolic fate and identifying structural modifications that enhance desired properties. | Rational design of deuterated VMAT2 inhibitors with improved PK/PD profiles. |

Expanding the Utility of Deuterated VMAT2 Tracers in Fundamental Neuroscience Research

Vesicular monoamine transporter 2 (VMAT2) plays a critical role in the storage and release of monoamine neurotransmitters, making it a key target for understanding and diagnosing neurological disorders, particularly Parkinson's disease (PD) acs.orgresearchgate.net. Deuterated VMAT2 inhibitors are being developed as Positron Emission Tomography (PET) tracers, offering enhanced imaging capabilities. (+)-Tetrabenazine D6 derivatives, such as D6-[18F]FP-(+)-DTBZ, have shown promise, demonstrating improved PET signals due to reduced in vivo defluorination and enhanced metabolic stability compared to their non-deuterated counterparts acs.orgresearchgate.netnih.govacs.orgnih.govacs.orgsnmjournals.org. Future research will expand the application of these advanced deuterated tracers to fundamental neuroscience. This includes studying VMAT2 expression and function in various brain regions, monitoring disease progression, evaluating therapeutic interventions, and gaining deeper insights into the role of VMAT2 in normal brain function and in the pathophysiology of neurodegenerative and psychiatric disorders.

Table 5: Deuterated VMAT2 PET Tracers in Neuroscience Research

| Radiotracer Name | Deuteration Site/Type | Target VMAT2 | Advantages for Neuroscience Research | Current/Potential Applications |

| D6-[18F]FP-(+)-DTBZ | Six deuterium atoms on the FP moiety | High affinity and specificity | Enhanced PET signal due to reduced defluorination; improved in vivo stability; higher striatal/cerebellum uptake ratios; potentially higher striatal SUVR compared to non-deuterated analogue acs.orgresearchgate.netnih.govacs.orgnih.govacs.orgsnmjournals.org. | Diagnosis and monitoring of Parkinson's Disease (PD); assessment of nigrostriatal integrity; studying monoaminergic neuron function. |

| D4-[18F]FE-(+)-DTBZ | Four deuterium atoms on the FE moiety | High affinity and specificity | Demonstrated higher brain uptake and faster washout compared to non-deuterated [18F]FE-(+)-DTBZ in nonhuman primates nih.gov. | Potential for imaging VMAT2 in brain regions; studying neurochemical changes. |

| [11C]DTBZ | Non-deuterated | High affinity | Established VMAT2 tracer, but with a shorter half-life (¹¹C) and potential for higher fat solubility leading to non-specific binding acs.orgacs.org. | Baseline for comparison with deuterated analogues; studying VMAT2 in various contexts. |

| [18F]FP-(+)-DTBZ (AV-133) | Non-deuterated | High affinity | Longer half-life (¹⁸F) than [¹¹C]DTBZ, suitable for wider applications. | Widely used for VMAT2 imaging in PD and other neurodegenerative disorders. |

Q & A

Q. How does the deuterium substitution in (+)-Tetrabenazine D6 influence its pharmacokinetic properties in preclinical studies?

Deuterium substitution at specific positions (e.g., the 6-position) reduces metabolic degradation by the cytochrome P450 system, particularly CYP2D6, due to the kinetic isotope effect. This prolongs the half-life and enhances bioavailability, making it valuable for metabolic stability studies. Researchers should validate deuterium incorporation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or tandem MS (LC-MS/MS) is widely used. For example, a validated isocratic RP-HPLC method with a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0) achieves baseline separation of this compound from metabolites. Method validation should include parameters like linearity (1–100 ng/mL), precision (RSD <5%), and recovery (>90%) .

Q. What are the critical storage conditions for this compound to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate degradation <2% over 12 months under these conditions. Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit altered crystallization behavior compared to non-deuterated analogs .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies between in vitro and in vivo efficacy data for this compound?

Use a tiered approach:

- In vitro: Assess CYP2D6-mediated metabolism using human liver microsomes, comparing deuterated vs. non-deuterated forms.

- In vivo: Conduct pharmacokinetic studies in CYP2D6-genotyped animal models to correlate metabolic rates with plasma concentrations.

- Data reconciliation: Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences and enzyme saturation effects .

Q. What methodologies are effective in resolving contradictory findings on this compound’s neurobehavioral effects across studies?

- Standardized protocols: Use validated scales (e.g., Unified Huntington’s Disease Rating Scale) for chorea assessment.

- Confounder control: Stratify data by CYP2D6 metabolizer status (poor vs. extensive) and concomitant medications.

- Meta-analysis: Pool data from multiple trials with fixed-effect models, adjusting for covariates like dosing regimens (e.g., ≤50 mg/day vs. clinical trial doses of 75 mg/day) .

Q. How should researchers optimize experimental designs to evaluate this compound’s selectivity for vesicular monoamine transporter 2 (VMAT2)?

- Competitive binding assays: Use radiolabeled [³H]-dihydrotetrabenazine in human striatal membranes, with non-deuterated tetrabenazine as a competitor.

- In vivo imaging: Employ positron emission tomography (PET) with deuterated analogs to track VMAT2 occupancy in real time.

- Dose-response modeling: Fit data to Hill-Langmuir equations to calculate IC₅₀ values and compare deuterated/non-deuterated forms .

Q. What strategies mitigate bias when analyzing real-world data on this compound’s tolerability in Huntington’s disease (HD) patients?

- Propensity score matching: Adjust for baseline variables (e.g., psychiatric comorbidities, age) to isolate drug effects.

- Time-to-event analysis: Use Cox proportional hazards models to evaluate discontinuation rates linked to adverse events (e.g., depression).

- Sensitivity analyses: Test robustness by excluding outliers or stratifying by dose intensity (≤50 mg/day vs. >50 mg/day) .

Methodological Guidance

How to formulate a research question that aligns with gaps in this compound’s mechanistic understanding?

Apply the FINER framework:

- Feasible: Ensure access to deuterated analogs and CYP2D6-genotyped cohorts.

- Novel: Investigate understudied areas, such as its interaction with GABAergic pathways.

- Relevant: Focus on clinical translation, e.g., optimizing dosing for poor metabolizers .

Q. What statistical approaches are recommended for handling skewed pharmacokinetic data in this compound studies?

- Non-parametric tests: Use Wilcoxon signed-rank tests for non-normal distributions.

- Log-transformation: Normalize AUC and Cₘₐₓ data before applying mixed-effects models.

- Bootstrapping: Generate 95% confidence intervals for half-life estimates in small samples .

Q. How to validate the specificity of this compound assays in the presence of metabolites?

- Forced degradation studies: Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.

- Cross-validation: Compare results across LC-MS/MS, NMR, and high-resolution MS platforms.

- Matrix effects: Spike deuterated standards into plasma/serum to assess recovery and ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.